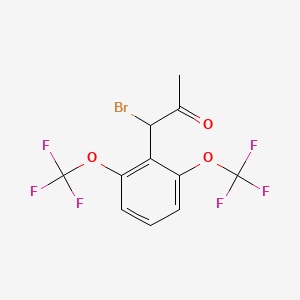
1-(2,6-Bis(trifluoromethoxy)phenyl)-1-bromopropan-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(2,6-Bis(trifluoromethoxy)phenyl)-1-bromopropan-2-one is a synthetic organic compound characterized by the presence of trifluoromethoxy groups and a bromine atom attached to a phenyl ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2,6-Bis(trifluoromethoxy)phenyl)-1-bromopropan-2-one typically involves the bromination of 1-(2,6-Bis(trifluoromethoxy)phenyl)propan-2-one. The reaction is carried out under controlled conditions using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a suitable solvent like dichloromethane. The reaction is usually conducted at low temperatures to prevent side reactions and to ensure high yield and purity of the product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency, yield, and cost-effectiveness. This could include the use of continuous flow reactors and automated systems to control reaction parameters precisely.
Analyse Des Réactions Chimiques
Types of Reactions
1-(2,6-Bis(trifluoromethoxy)phenyl)-1-bromopropan-2-one can undergo various chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles such as amines, thiols, or alkoxides.
Reduction: The carbonyl group can be reduced to an alcohol using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Oxidation: The compound can be oxidized to form carboxylic acids or other oxidized derivatives using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Common Reagents and Conditions
Nucleophilic Substitution: Typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile (CH3CN) at room temperature or slightly elevated temperatures.
Reduction: Conducted in anhydrous conditions using solvents like ether or tetrahydrofuran (THF).
Oxidation: Performed in aqueous or organic solvents depending on the oxidizing agent used.
Major Products Formed
Nucleophilic Substitution: Substituted derivatives with various functional groups replacing the bromine atom.
Reduction: Corresponding alcohols.
Oxidation: Carboxylic acids or other oxidized products.
Applications De Recherche Scientifique
1-(2,6-Bis(trifluoromethoxy)phenyl)-1-bromopropan-2-one has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules. Its unique structure makes it a valuable building block in organic synthesis.
Medicine: Investigated for its potential use in drug development, particularly in designing molecules with improved pharmacokinetic properties.
Industry: Utilized in the production of specialty chemicals and materials with specific properties, such as high thermal stability and resistance to degradation.
Mécanisme D'action
The mechanism of action of 1-(2,6-Bis(trifluoromethoxy)phenyl)-1-bromopropan-2-one involves its interaction with molecular targets through covalent bonding or non-covalent interactions. The trifluoromethoxy groups enhance the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. The bromine atom can participate in nucleophilic substitution reactions, forming covalent bonds with nucleophilic sites on proteins or other biomolecules. This can lead to the inhibition of enzyme activity or modulation of protein function.
Comparaison Avec Des Composés Similaires
Similar Compounds
1-(2,6-Difluorophenyl)-1-bromopropan-2-one: Similar structure but with difluoromethoxy groups instead of trifluoromethoxy groups.
1-(2,6-Dichlorophenyl)-1-bromopropan-2-one: Contains dichloromethoxy groups instead of trifluoromethoxy groups.
1-(2,6-Dimethoxyphenyl)-1-bromopropan-2-one: Features dimethoxy groups instead of trifluoromethoxy groups.
Uniqueness
1-(2,6-Bis(trifluoromethoxy)phenyl)-1-bromopropan-2-one is unique due to the presence of trifluoromethoxy groups, which impart distinct electronic and steric properties. These groups enhance the compound’s stability, lipophilicity, and reactivity, making it a valuable compound for various applications in research and industry.
Propriétés
Formule moléculaire |
C11H7BrF6O3 |
|---|---|
Poids moléculaire |
381.07 g/mol |
Nom IUPAC |
1-[2,6-bis(trifluoromethoxy)phenyl]-1-bromopropan-2-one |
InChI |
InChI=1S/C11H7BrF6O3/c1-5(19)9(12)8-6(20-10(13,14)15)3-2-4-7(8)21-11(16,17)18/h2-4,9H,1H3 |
Clé InChI |
FHYVGEHIVIICNN-UHFFFAOYSA-N |
SMILES canonique |
CC(=O)C(C1=C(C=CC=C1OC(F)(F)F)OC(F)(F)F)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4,9-Dibromo-6,7-bis(3-(octyloxy)phenyl)-[1,2,5]thiadiazolo[3,4-g]quinoxaline](/img/structure/B14069774.png)
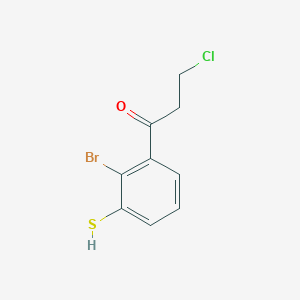
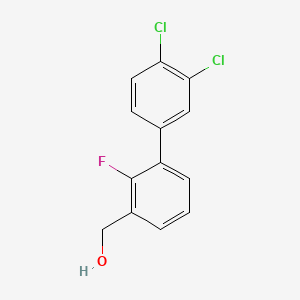
![2,6,9,13-Tetraazabicyclo[12.3.1]octadeca-1(18),14,16-triene](/img/structure/B14069781.png)
![Bis[2-hydroxy-4-(pentyloxy)phenyl]methanone](/img/structure/B14069785.png)

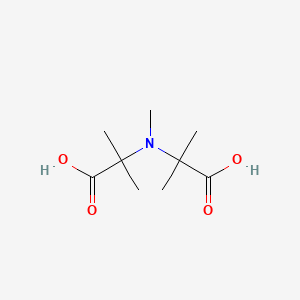
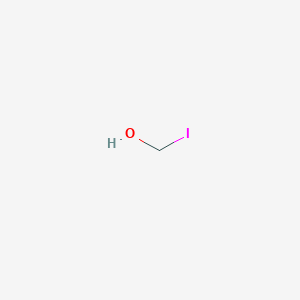
![2,3-Dibromo-4-[(prop-2-en-1-yl)oxy]but-2-en-1-ol](/img/structure/B14069807.png)

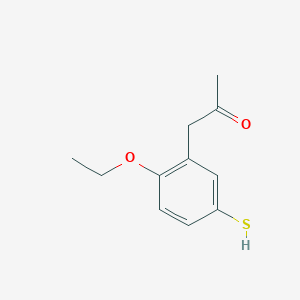
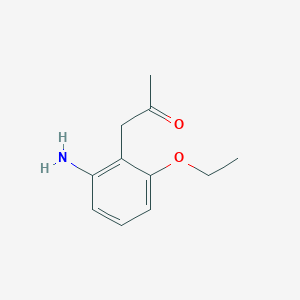
![3-iodo-1H-pyrrolo[3,2-c]pyridin-4-amine](/img/structure/B14069853.png)

